molecular formula C14H12N2O2S B3093415 1-(Phenylsulfonyl)-1h-indol-5-amine CAS No. 124400-52-8

1-(Phenylsulfonyl)-1h-indol-5-amine

Cat. No. B3093415
CAS RN: 124400-52-8
M. Wt: 272.32 g/mol
InChI Key: BHOSCKKNURHTND-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1h-indol-5-amine is a chemical compound that is part of the indole family . Indoles are heterocyclic organic compounds that are widely used in organic synthesis . The phenylsulfonyl group serves as an N-blocking and directing group in various organic syntheses .


Molecular Structure Analysis

The molecular structure of 1-(Phenylsulfonyl)-1h-indol-5-amine is complex and involves several functional groups. The indole ring is a key component of the structure . The phenylsulfonyl group attached to the indole ring plays a significant role in the reactivity of the compound .


Chemical Reactions Analysis

The indole ring in 1-(Phenylsulfonyl)-1h-indol-5-amine is highly reactive and undergoes various reactions such as protonation, halogenation, alkylation, and acylation . The phenylsulfonyl group serves as an N-blocking and directing group in these reactions .

Scientific Research Applications

Synthesis and Crystallography

  • Synthesis and Structural Analysis : Research by Mannes et al. (2017) focused on synthesizing new derivatives of 1-(phenylsulfonyl)-1H-indol-5-amine, exploring their crystal structures through X-ray crystallography. These studies provide insights into the molecular configurations and potential applications in materials science and molecular engineering (Mannes et al., 2017).

Chemical Properties and Reactions

  • Sulfonation Process : Janosik et al. (2006) investigated the efficient sulfonation of various derivatives, including 1-(phenylsulfonyl)-1H-indoles. This study contributes to the development of simpler synthetic methods for producing complex molecular structures, which are crucial in pharmaceutical and chemical industries (Janosik et al., 2006).

properties

IUPAC Name

1-(benzenesulfonyl)indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-10H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOSCKKNURHTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572895
Record name 1-(Benzenesulfonyl)-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-1h-indol-5-amine

CAS RN

124400-52-8
Record name 1-(Benzenesulfonyl)-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the suspension of 2 (1.16 g, 3.84 mmol) in WA (38 mL) and water (9 mL), iron (0.64 g, 11.51 mmol) and ammonium chloride (0.41 g, 7.67 mmol) were added and refluxed overnight. After the reaction was filtrated with celite, the solvent was concentrated under reduced pressure to give a brown residue, which was dissolved in CH2Cl2 and quenched with water, followed by extracted with CH2Cl2 (20 mL×3). The combined organic layer was dried over anhydrous MgSO4 and concentrated under reduced pressure to give a brown residue, which was purified by silica gel chromatography (EtOAc:n-hexane=1:2:1% NH3(aq)) to afford 27 (0.86 g). 1H NMR (500 MHz, CD3OD): δ 3.60 (s, 2H), 6.48 (d, J=3.6 Hz, 1H), 6.69 (dd, J=8.7, 2.1 Hz, 1H), 6.76 (d, J=1.8 Hz, 1H), 7.39-7.42 (m, 2H), 7.44 (d, J=3.5 Hz, 1H), 7.49-7.51 (m, 1H), 7.77 (d, J=8.7 Hz, 1H), 7.82 (d, J=7.9 Hz, 2H).
Name
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
0.64 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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